Pyrido[2,3-d]pyrimidin-2-amine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
pyrido[2,3-d]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c8-7-10-4-5-2-1-3-9-6(5)11-7/h1-4H,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYGYIZVZZXXBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(N=C2N=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70701234 | |
| Record name | Pyrido[2,3-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70701234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882679-07-4 | |
| Record name | Pyrido[2,3-d]pyrimidin-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=882679-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrido[2,3-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70701234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pyrido[2,3-d]pyrimidin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Pyrido 2,3 D Pyrimidin 2 Amine Derivatives
General Synthetic Strategies for Pyrido[2,3-d]pyrimidines
The construction of the pyrido[2,3-d]pyrimidine (B1209978) core can be broadly categorized into two main retrosynthetic approaches: forming the pyridine (B92270) ring onto a pre-existing pyrimidine (B1678525), or forming the pyrimidine ring onto a pre-existing pyridine. nih.gov
Pyridine Ring Formation via Cyclization of Substituted Pyrimidines
This is a widely employed strategy where appropriately functionalized pyrimidines serve as the foundational building block. The pyridine ring is then constructed through intramolecular cyclization reactions.
A common method involves starting with a 6-aminopyrimidine derivative, such as 6-aminouracil (B15529). nih.gov For instance, the reaction of 6-aminouracil with α,β-unsaturated ketones can lead to the formation of the fused pyridine ring. researchgate.net Another prominent example is the reaction between 2,4,6-triaminopyrimidine (B127396) and the sodium salt of nitromalonaldehyde, which directly yields a 2,4-diamino-6-nitropyrido[2,3-d]pyrimidine. nih.govmdpi.com This nitro-substituted product can then be further modified, for example, by reduction to a 6-amino derivative, which serves as a versatile intermediate for further functionalization. mdpi.com
Another variation starts with a pyrimidine bearing functional groups at the C5 position. For example, a 5-bromo-2,4-dichloropyrimidine (B17362) can be sequentially reacted with an amine and then coupled with a molecule like crotonic acid in a palladium-catalyzed reaction, followed by intramolecular cyclization to form the pyridone ring of the pyrido[2,3-d]pyrimidine system. nih.gov Similarly, pyrimidines with an aldehyde or ester group at the C5 position can undergo condensation and cyclization to build the adjoining pyridine ring. nih.gov
Pyrimidine Ring Formation via Annulation to Pyridine Derivatives
The alternative strategy begins with a substituted pyridine and constructs the pyrimidine ring onto it. This approach is particularly useful when the desired substitution pattern on the pyridine portion of the molecule is more readily accessible.
A key precursor for this method is an o-aminonicotinonitrile (2-amino-3-cyanopyridine) derivative. rsc.org This starting material can undergo acylation or thioacylation followed by intramolecular heterocyclization to afford the target pyrido[2,3-d]pyrimidine. rsc.org For example, treatment of a 2-aminopyridone with formic acid and acetic anhydride (B1165640) leads to an intermediate formamide (B127407) which cyclizes to form a 2-hydro-4-oxo-pyridopyrimidine. This intermediate can be chlorinated with phosphorus oxychloride and subsequently reacted with various amines to generate a library of N-substituted 4-amino-pyrido[2,3-d]pyrimidin-7(8H)-ones. nih.gov
Classical Condensation and Cyclization Approaches for Pyrido[2,3-d]pyrimidin-2-amines
Classical methods for synthesizing pyrido[2,3-d]pyrimidin-2-amines often rely on two-component condensation and cyclization reactions. These established routes typically involve the reaction of a substituted pyrimidine with a three-carbon fragment.
One of the most direct routes involves the condensation of 2,4,6-triaminopyrimidine with 1,3-dicarbonyl compounds or their equivalents. mdpi.com For example, the condensation of 2,4,6-triaminopyrimidine with ethyl α-acetyl-β-(2,5-dimethoxyphenyl)propionate in a high-boiling solvent like diphenyl ether yields a 6-[(2,5-dimethoxyphenyl)methyl]-5-methylpyrido[2,3-d]pyrimidine-2-amine derivative. mdpi.com Another classical approach is the condensation of 2,4-diamino-5-cyanopyrimidine with guanidine, which directly installs the 2-amino group while forming the fused pyridine ring. nih.gov
The table below summarizes representative classical condensation reactions.
| Pyrimidine Precursor | Condensation Partner | Key Conditions | Product Type |
| 2,4,6-Triaminopyrimidine | Sodium salt of nitromalonaldehyde | Single step reaction | 2,4-Diamino-6-nitropyrido[2,3-d]pyrimidine mdpi.com |
| 2,4,6-Triaminopyrimidine | Ethyl α-acetyl-β-(aryl)propionate | Diphenyl ether, 195–230 °C | 2-Amino-4-amino-5-methyl-6-(arylmethyl)pyrido[2,3-d]pyrimidine mdpi.com |
| 2-Amino-3-cyanopyridine (B104079) | Formamide | High temperature | Pyrido[2,3-d]pyrimidin-4-amine |
| 2,4-Diamino-5-cyanopyrimidine | Guanidine nitrate (B79036) / NaOEt | Ethanol | 2,7-Diaminopyrido[2,3-d]pyrimidine nih.gov |
Multi-Component Reaction Protocols
Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like pyrido[2,3-d]pyrimidines in a single pot. researchgate.net These reactions enhance synthetic efficiency by combining three or more starting materials, minimizing purification steps, and often employing environmentally benign conditions. scirp.org
A well-documented MCR for this scaffold is the three-component reaction of an aminopyrimidine (such as 6-aminouracil or 2,6-diaminopyrimidin-4(3H)-one), an aldehyde, and an active methylene (B1212753) compound like malononitrile (B47326). nih.govresearchgate.netscirp.org This reaction can be catalyzed by various agents, including diammonium hydrogen phosphate (B84403) (DAHP) in aqueous media or facilitated by microwave irradiation. scirp.org The process is believed to proceed through a domino Knoevenagel condensation of the aldehyde and malononitrile, followed by a Michael addition of the aminopyrimidine, and subsequent intramolecular cyclization and dehydration/aromatization. nih.gov
Another MCR approach involves the cyclocondensation of α,β-unsaturated esters, an amidine system, and malononitrile or ethyl cyanoacetate, often assisted by microwave irradiation. url.edu These methods provide rapid access to highly functionalized pyrido[2,3-d]pyrimidines. url.edu
The following table highlights examples of multi-component reactions.
| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type |
| Aromatic Aldehyde | Malononitrile | 4(6)-Aminouracil | Microwave irradiation or DAHP in H₂O | 5-Aryl-7-amino-pyrido[2,3-d]pyrimidine-2,4-dione scirp.org |
| Aldehyde | Alkyl Nitrile | Aminopyrimidine | Triethylbenzylammonium chloride (TEBAC) in H₂O | Functionalized Pyrido[2,3-d]pyrimidine researchgate.net |
| α,β-Unsaturated Ester | Amidine | Malononitrile | Microwave irradiation | Multifunctionalized Pyrido[2,3-d]pyrimidine url.edu |
| Isatin | 1H-Pyrazol-5-amine | 6-Aminopyrimidine-2,4(1H,3H)-dione | Aqueous media | Spiro-fused pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines researchgate.net |
Regioselective Synthesis and Functionalization
Regioselectivity is crucial for establishing the desired structure-activity relationships in medicinal chemistry. In the context of pyrido[2,3-d]pyrimidines, regioselective methods control the specific placement of substituents on the heterocyclic core.
One key strategy for regioselective functionalization involves the manipulation of halogenated intermediates. nih.gov For example, a 2,4-dichloropyrido[2,3-d]pyrimidine (B159073) can be synthesized and then subjected to sequential nucleophilic aromatic substitution. mdpi.com The differential reactivity of the chlorine atoms at the C2 and C4 positions often allows for selective substitution. By carefully choosing the nucleophile and reaction conditions, different groups can be introduced at each position, providing precise control over the final substitution pattern.
Another regioselective approach involves building the rings in a controlled manner. A highly regioselective synthesis has been reported using 6-aminouracil derivatives as the enamine component in a Michael or Hantzsch-type condensation with alkynones. nih.gov This method has the advantage of using readily available starting materials and avoids a subsequent oxidation step. nih.gov Furthermore, a biopolymer-based heterogeneous catalyst has been shown to be effective for the regioselective synthesis of pyrazole-fused pyrido[2,3-d]pyrimidine-diones. researchgate.net
Diversity-Oriented Synthesis and Combinatorial Approaches
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules, which is invaluable for screening and drug discovery. The synthetic routes to pyrido[2,3-d]pyrimidines are well-suited for such approaches.
Multi-component reactions are inherently amenable to combinatorial chemistry, as varying each of the three or more starting materials can rapidly generate a large library of analogs. researchgate.neturl.edu For example, by using a diverse set of aldehydes in the three-component reaction with an aminopyrimidine and malononitrile, a library of 5-aryl substituted pyrido[2,3-d]pyrimidines can be readily assembled. scirp.org
Another powerful strategy involves a build-and-functionalize approach. A core pyrido[2,3-d]pyrimidine scaffold is synthesized, often with "handles" for further reaction, such as chloro-substituents. nih.gov A protocol has been described where a 4-chloro-pyridopyrimidine intermediate is reacted with a panel of different amines under microwave irradiation. nih.gov This late-stage diversification allows for the efficient production of a library of N-substituted 2-hydro-4-amino-pyrido[2,3-d]pyrimidin-7(8H)-ones, demonstrating a classic diversity-oriented approach. nih.gov These combinatorial methods are crucial for exploring the chemical space around the pyrido[2,3-d]pyrimidine scaffold to identify novel bioactive compounds.
Synthesis of Specific Pyrido[2,3-d]pyrimidin-2-amine Precursors
The construction of the pyrido[2,3-d]pyrimidine scaffold relies heavily on the availability of appropriately substituted pyridine precursors. These precursors contain the necessary functional groups arranged to facilitate the annulation of the pyrimidine ring. Among the most crucial intermediates are 2-amino-3-cyanopyridine and 2-chloro-3-cyanopyridine (B134404) derivatives, which serve as versatile building blocks for a variety of synthetic strategies.
Synthesis of 2-Amino-3-cyanopyridine Derivatives
A prevalent and efficient method for preparing polysubstituted 2-amino-3-cyanopyridine derivatives is through a one-pot, four-component reaction. researchgate.net This approach typically involves the condensation of an aldehyde, a ketone, malononitrile, and an ammonium (B1175870) salt, often ammonium acetate, which serves as both a reactant and a catalyst. researchgate.netresearchgate.net The reaction's versatility allows for the synthesis of a wide array of derivatives by simply varying the aldehyde and ketone components.
Several catalytic systems have been developed to promote this transformation under mild and environmentally benign conditions. For instance, nanostructured diphosphate (B83284) Na2CaP2O7 has been utilized as a heterogeneous catalyst under solvent-free conditions at 80 °C. mdpi.com Another effective method employs copper nanoparticles on charcoal (Cu/C) as a recyclable catalyst. researchgate.netscielo.br The reaction mechanism is proposed to proceed through the formation of an arylidenemalononitrile intermediate from the aldehyde and malononitrile, and an imino derivative from the ketone and ammonium acetate. A subsequent Michael addition and intramolecular cyclization yield the final 2-amino-3-cyanopyridine product. mdpi.com
Microwave-assisted synthesis has also emerged as a rapid and efficient solvent-free alternative for this multicomponent reaction, significantly reducing reaction times to mere minutes and often providing excellent yields. semanticscholar.org The choice of substituents on the aromatic aldehydes and acetophenones can influence the reaction yield, with electron-donating groups generally leading to better outcomes than electron-withdrawing groups. researchgate.net
The following table summarizes the synthesis of various 2-amino-3-cyanopyridine derivatives using the four-component reaction under different catalytic conditions.
| Aldehyde (R1) | Ketone (R2) | Catalyst/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Benzaldehyde | Acetophenone | Cu/C, 110 °C | 71 | researchgate.net |
| 4-Chlorobenzaldehyde | Acetophenone | Na2CaP2O7, 80 °C, solvent-free | 94 | mdpi.com |
| 4-Methoxybenzaldehyde | Acetophenone | Microwave, solvent-free | 86 | semanticscholar.org |
| Benzaldehyde | Cyclohexanone | Na2CaP2O7, 80 °C, solvent-free | 92 | mdpi.com |
| 4-Nitrobenzaldehyde | Acetophenone | TBBDA, 100 °C | 80 | researchgate.net |
Synthesis of 2-Chloro-3-cyanopyridine
2-Chloro-3-cyanopyridine is another pivotal precursor, often used when a nucleophilic substitution at the 2-position of the pyridine ring is desired for the subsequent pyrimidine ring formation. guidechem.com The synthesis of this compound typically begins with 3-cyanopyridine (B1664610). guidechem.com
A common industrial route involves a two-step process:
N-Oxidation: 3-Cyanopyridine is first oxidized to 3-cyanopyridine N-oxide. This is often achieved using an oxidizing agent like hydrogen peroxide in the presence of concentrated sulfuric acid. guidechem.compatsnap.com
Chlorination: The resulting N-oxide is then subjected to a chlorination reaction to introduce the chlorine atom at the 2-position and remove the N-oxide oxygen. Various chlorinating agents can be employed for this step. Phosphorus oxychloride (POCl3) is a frequently used reagent, often in the presence of an organic base. guidechem.compatsnap.comekb.eg An alternative and safer chlorinating reagent is bis(trichloromethyl)carbonate, also known as triphosgene, which can be used in an organic solvent with an organic base like triethylamine. google.comgoogle.com This method avoids the generation of phosphorus-containing waste. google.com
The table below outlines different conditions for the chlorination of 3-cyanopyridine N-oxide.
| Starting Material | Chlorinating Agent | Solvent/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Cyanopyridine N-oxide | POCl3 / Organic Base | Heating, pH 9.5-10.5 | High Yield (unspecified) | patsnap.com |
| 3-Cyanopyridine N-oxide | Bis(trichloromethyl)carbonate / Triethylamine | Dichloromethane, 30-75 °C | Not specified | google.com |
| 3-Cyanopyridine N-oxide | Vilsmeier Reagent (from Bis(trichloromethyl)carbonate) | Nitrobenzene, 140 °C | 75 | google.com |
These precursors, synthesized through robust and adaptable methodologies, are fundamental to the construction of the pyrido[2,3-d]pyrimidine core, enabling the development of a diverse library of derivatives.
Biological Activities and Pharmacological Profiles of Pyrido 2,3 D Pyrimidin 2 Amine Derivatives
Anticancer and Antiproliferative Activities
Derivatives of pyrido[2,3-d]pyrimidin-2-amine have emerged as a significant class of compounds with potent anticancer and antiproliferative properties. Their efficacy stems from the ability to interfere with the cellular machinery that governs cell growth, proliferation, and survival. The core structure of pyrido[2,3-d]pyrimidine (B1209978) serves as a versatile scaffold for the design of targeted therapeutic agents. rsc.orgrsc.org
Numerous studies have reported the synthesis of novel pyrido[2,3-d]pyrimidine derivatives and their subsequent evaluation against various human cancer cell lines. For instance, a series of novel amide functionalized pyrido[2,3-d]pyrimidine derivatives were synthesized and evaluated for their anti-cancer activity against four human cancer cell lines: A549 (lung cancer), MCF7 (breast cancer), DU145 (prostate cancer), and HeLa (cervical cancer). Among the synthesized compounds, derivatives 5d , 7d , and 8a were identified as potent agents against these cancer cell lines. asianpubs.org
Similarly, another study focused on the preparation of pyrido[2,3-d]pyrimidines and their tricyclic derivatives, which were then screened for their cytotoxicity against breast (MCF-7), prostate (PC-3), and lung (A-549) cancer cell lines. The compounds 6b , 6e , and 8d were identified as the most active compounds. nih.gov Further investigation into the mechanisms of action revealed that these compounds could induce apoptosis in cancer cells. For example, compounds 6b and 8d were found to induce apoptosis in PC-3 and MCF-7 cells, respectively. nih.gov
The antiproliferative activity of these compounds is often linked to their ability to inhibit specific enzymes, particularly protein kinases, which are crucial for cancer cell signaling. The versatility of the pyrido[2,3-d]pyrimidine scaffold allows for chemical modifications that can be tailored to target specific kinases, leading to the development of selective and potent anticancer agents. rsc.org
The primary mechanism through which this compound derivatives exert their anticancer effects is through the inhibition of protein kinases. rsc.org These enzymes play a critical role in signal transduction pathways that regulate cell proliferation, survival, and differentiation. The pyrido[2,3-d]pyrimidine scaffold is a well-established "hinge-binding" motif, enabling these compounds to effectively compete with ATP for the active site of various kinases. nih.gov
EGFR Inhibition: A significant focus of research has been on the development of pyrido[2,3-d]pyrimidine derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is frequently mutated or overexpressed in various cancers. nih.gov A new series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives were designed and synthesized as potential EGFR inhibitors. Compound 8a from this series demonstrated potent inhibitory activity against both wild-type EGFR (EGFRWT) and the clinically relevant T790M mutant (EGFRT790M), with IC50 values of 0.099 and 0.123 µM, respectively. nih.gov Another study identified compound B1 , a thieno[3,2-d]pyrimidine (B1254671) derivative, which exhibited an IC50 of 13 nM against EGFRL858R/T790M with over 76-fold selectivity for the wild-type form. nih.gov
PDGFR and FGFR Inhibition: Certain derivatives have shown potent activity against Platelet-Derived Growth Factor Receptor (PDGFR) and Fibroblast Growth Factor Receptor (FGFR). One study reported a highly potent tyrosine kinase inhibitor, compound 65 , which displayed IC50 values of 1.11 µM and 0.13 µM against PDGFr and FGFr, respectively. nih.gov Another lead compound, 2-amino-6-(2,6-dichlorophenyl)-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one, was identified as a potent inhibitor of both PDGFr and FGFr tyrosine kinases. nih.gov
c-Src and BCR-ABL Inhibition: The pyrido[2,3-d]pyrimidine derivative PD180970 was initially identified as a c-Src tyrosine kinase inhibitor and was later found to be a potent inhibitor of the BCR-ABL tyrosine kinase. researchgate.netnih.gov In human K562 chronic myelogenous leukemia cells, PD180970 inhibited the in vivo tyrosine phosphorylation of p210Bcr-Abl with an IC50 of 170 nM. nih.gov In vitro studies showed even greater potency, with an IC50 of 5 nM for the autophosphorylation of p210Bcr-Abl and 2.2 nM for the kinase activity of purified recombinant Abl tyrosine kinase. nih.gov
ZAP-70 and DDR2 Inhibition: The pyrido[2,3-d]pyrimidine scaffold has also been explored for its potential to inhibit other tyrosine kinases such as Zeta-chain-associated protein kinase 70 (ZAP-70) and Discoidin Domain Receptor 2 (DDR2). Functionalized pyrido[2,3-d]pyrimidines are recognized as privileged heterocyclic scaffolds for developing tyrosine kinase inhibitors, with some compounds showing activity against DDR2. nih.gov
The pyrido[2,3-d]pyrimidine core is a key structural feature of several potent and selective inhibitors of Cyclin-Dependent Kinases (CDKs), particularly CDK4 and CDK6. researchgate.net These kinases are critical regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and prevent tumor growth. Palbociclib, a well-known FDA-approved CDK4/6 inhibitor for the treatment of breast cancer, is based on the pyrido[2,3-d]pyrimidin-7-one scaffold. researchgate.net
Research has led to the development of novel pyrido[2,3-d]pyrimidine derivatives with significant CDK inhibitory activity. For instance, compounds 6b and 8d , in addition to inducing apoptosis, were also found to inhibit CDK4/6. nih.gov Another study reported compounds 65 and 66 as the most effective direct CDK6 inhibitors in their series, with IC50 values of 115.38 nM and 726.25 nM, respectively. nih.govmdpi.com
The Phosphoinositide 3-kinase (PI3K)/mTOR signaling pathway is a crucial regulator of cell growth and survival, and its dysregulation is a common feature in many cancers. Pyrido[2,3-d]pyrimidine derivatives have been identified as potent dual inhibitors of PI3K and mTOR. nih.gov A series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives were found to be structurally novel and potent PI3K/mTOR dual inhibitors. nih.gov Another study described the discovery of compound 31 , a pyridopyrimidinone derivative, which exhibited strong IC50 values of 3.4/34/16/1 nM for PI3Kα/β/δ/γ and 4.7 nM for mTOR. nih.gov
Extracellular signal-regulated kinases (ERK1/2) are key components of the MAPK signaling pathway, which is involved in the regulation of cell proliferation, differentiation, and apoptosis. nih.gov The combined inhibition of the MAPK and PI3K signaling pathways is considered a viable strategy to overcome drug resistance in cancer therapy. nih.gov Research has explored the potential of pyrido[2,3-d]pyrimidine derivatives as dual inhibitors of ERK and PI3K. One study reported that a compound with a pyrido[2,3-d]pyrimidine scaffold (72 ) exhibited 1.8% and 15.1% inhibitory activity at a concentration of 1 μM on ERK2 and PI3Kα, respectively. nih.gov
PIM-1 is a serine/threonine kinase that is highly expressed in various cancers and plays a role in cell cycle progression, proliferation, and cell death, making it an attractive target for cancer drug development. rsc.org A series of novel pyrido[2,3-d]pyrimidine derivatives were synthesized and evaluated for their PIM-1 kinase inhibitory activity. Compounds 4 and 10 from this series demonstrated potent PIM-1 kinase inhibition with IC50 values of 11.4 nM and 17.2 nM, respectively. rsc.orgrsc.org These compounds also exhibited significant cytotoxicity against MCF-7 and HepG2 cancer cell lines. rsc.org
Kinase Inhibition Spectrum
p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition
The p38 mitogen-activated protein kinases (MAPKs) are a family of enzymes that play a crucial role in cellular responses to stress stimuli, including inflammation and apoptosis. Dysregulation of the p38 MAPK pathway has been implicated in various diseases, including cancer. Certain pyrido[2,3-d]pyrimidine derivatives have emerged as potent inhibitors of p38 MAPK. One notable example is Dilmapimod (SB-681323), a p38 MAPK inhibitor that has been investigated for its potential in treating inflammatory conditions. The core structure of Dilmapimod features a pyrido[2,3-d]pyrimidin-7-one moiety. While specific IC50 values for a broad range of 2-amino derivatives against p38 MAPK are not extensively detailed in the available literature, the activity of compounds like Dilmapimod highlights the potential of the broader pyrido[2,3-d]pyrimidine class as a source of p38 MAPK inhibitors.
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase (DHFR) is a key enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential for the synthesis of nucleotides and certain amino acids, making DHFR a critical target for anticancer and antimicrobial therapies. Numerous studies have established that this compound derivatives are effective inhibitors of DHFR. This inhibitory activity is a cornerstone of their anticancer and antiparasitic effects. The structural similarity of the pyrido[2,3-d]pyrimidine core to the pteridine (B1203161) ring of folic acid allows these compounds to competitively bind to the active site of the DHFR enzyme.
| Compound | Target Organism/Enzyme | IC50 (µM) |
| Piritrexim | Human DHFR | - |
| Derivative 1 | Pneumocystis carinii DHFR | 6.6 |
| Derivative 1 | Toxoplasma gondii DHFR | 1.06 |
| Derivative 1 | Mycobacterium avium DHFR | 16.9 |
| Derivative 2 | Toxoplasma gondii DHFR | 6.0 |
| Derivative 3 | Toxoplasma gondii DHFR | 2.8 |
| Derivative 4 | Toxoplasma gondii DHFR | 2.3 |
This table presents a selection of Pyrido[2,3-d]pyrimidine derivatives and their reported inhibitory concentrations against DHFR from various sources.
Cellular Mechanisms of Action (Apoptosis Induction, Cell Cycle Arrest)
A significant aspect of the anticancer profile of this compound derivatives is their ability to induce programmed cell death (apoptosis) and to halt the progression of the cell cycle in cancer cells. Research has shown that these compounds can trigger apoptosis through various intrinsic and extrinsic pathways. This often involves the activation of caspases, a family of proteases that execute the apoptotic process. For instance, some derivatives have been shown to increase the levels of cleaved caspase-3, a key executioner caspase.
Furthermore, these compounds can modulate the expression of proteins involved in the regulation of apoptosis, such as the Bcl-2 family of proteins. An increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2 is a common finding, leading to an increased Bax/Bcl-2 ratio that favors apoptosis. The tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21 have also been implicated in the apoptotic response induced by these derivatives.
In addition to inducing apoptosis, many this compound derivatives cause cell cycle arrest at different phases, thereby preventing cancer cell proliferation. The most commonly observed points of arrest are the G1 and G2/M phases of the cell cycle. Arrest in the G1 phase prevents the cell from entering the DNA synthesis (S) phase, while arrest at the G2/M checkpoint prevents the cell from entering mitosis. This cell cycle inhibition is often linked to the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners.
Activity against Specific Cancer Cell Lines and Xenograft Models
The cytotoxic effects of this compound derivatives have been demonstrated against a wide array of human cancer cell lines. This broad-spectrum activity underscores the potential of this chemical class in oncology. Some of the cancer cell lines that have shown susceptibility to these compounds include:
MCF-7: Human breast adenocarcinoma
PC-3: Human prostate adenocarcinoma
A-549: Human lung carcinoma
HepG2: Human liver carcinoma
HCT-116: Human colon carcinoma
K562: Human chronic myelogenous leukemia
The potency of these derivatives is often quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) |
| Compound 6b | PC-3 | - |
| Compound 8d | MCF-7 | - |
| Compound 15f | PC-3 | 0.36 |
| Compound 15f | A-549 | 0.41 |
| Thiophenopyrido[2,3-d]pyrimidine | PC-3 | 1.54 |
| Thiophenopyrido[2,3-d]pyrimidine | A-549 | 3.36 |
| Compound 4 | MCF-7 | 0.57 |
| Compound 11 | MCF-7 | 1.31 |
| Compound 4 | HepG2 | 1.13 |
| Compound 11 | HepG2 | 0.99 |
| Compound 5d | A549, MCF7, DU145, HeLa | Potent |
| Compound 7d | A549, MCF7, DU145, HeLa | Potent |
| Compound 8a | A549, MCF7, DU145, HeLa | Potent |
This table showcases the cytotoxic activity of various this compound derivatives against a range of human cancer cell lines.
Anti-Infectious Activities
Antibacterial Efficacy
In addition to their anticancer properties, this compound derivatives have demonstrated notable antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. The mechanism of action for their antibacterial effects is often attributed to the inhibition of essential bacterial enzymes, including DHFR. The search for new antibacterial agents is critical in the face of rising antibiotic resistance, and this class of compounds presents a promising scaffold for development.
| Derivative | Bacterial Strain | MIC (µg/mL) |
| Compound 14 | Geotrichum candidum | 4 |
| Compound 14 | Candida albicans | 15 |
| Compound 14 | Trichophyton rubrum | 14 |
| Compound 14 | Aspergillus flavus | 18 |
| Dihydrobenzo[b] researchgate.netnih.govoxazepine derivative | - | 15 |
This table provides the Minimum Inhibitory Concentration (MIC) values of selected Pyrido[2,3-d]pyrimidine derivatives against various microbial strains.
Antiviral Properties (e.g., HCV NS5A Inhibition)
The antiviral potential of this compound derivatives has also been an area of active research. A significant finding in this domain is their activity against the Hepatitis C virus (HCV). Specifically, certain derivatives have been identified as potent inhibitors of the HCV non-structural protein 5A (NS5A). NS5A is a multifunctional protein that is essential for HCV RNA replication and virion assembly, making it an attractive target for antiviral drug development. The discovery of pyrido[2,3-d]pyrimidine-based NS5A inhibitors has provided a novel chemical scaffold for the development of direct-acting antiviral agents against HCV.
| Compound | HCV Genotype | EC50 (µM) |
| 21{4,10} | 1b | 0.027 |
| 24{2,10} | 1b | 0.034 |
This table shows the half-maximal effective concentration (EC50) values of Pyrido[2,3-d]pyrimidin-7-(8H)-one derivatives against HCV genotype 1b replicon.
Beyond HCV, some pyrido[2,3-d]pyrimidine derivatives have also shown activity against other viruses, such as Herpes Simplex Virus (HSV), indicating a broader potential for this class of compounds in antiviral therapy.
Antimycobacterial Potential
Derivatives of pyrido[2,3-d]pyrimidine have been investigated for their potential as antimycobacterial agents, with a particular focus on the inhibition of Mycobacterium tuberculosis thymidylate kinase (MtbTMPK). This enzyme is crucial for the DNA synthesis of the bacterium, making it a viable target for new anti-tuberculosis drugs. nih.govd-nb.info
Thymidylate kinase is responsible for phosphorylating thymidine (B127349) monophosphate (dTMP) to thymidine diphosphate (B83284) (dTDP), an essential step in the biosynthesis of thymidine triphosphate (dTTP), a necessary component for DNA replication. d-nb.info The inhibition of MtbTMPK disrupts this process, thereby impeding bacterial growth and survival. nih.gov The structure of MtbTMPK has a unique active site configuration, which makes it a promising target for the development of selective inhibitors. nih.gov
Research has shown that certain pyrido[2,3-d]pyrimidine derivatives can act as potent inhibitors of MtbTMPK. nih.gov However, strong enzyme inhibition does not always translate to high antimycobacterial activity in whole-cell assays. This discrepancy is often attributed to poor uptake of the compounds by the bacteria. nih.gov To address this, researchers have explored conjugating the pyrido[2,3-d]pyrimidine core with moieties known to enhance mycobacterial uptake. nih.gov
For instance, the introduction of a simplified Fe-chelating siderophore motif to MtbTMPK inhibitors resulted in a compound that demonstrated both favorable enzyme inhibitory activity and significant activity against M. tuberculosis with a minimum inhibitory concentration (MIC) of 12.5 μM. nih.gov Similarly, conjugation with an imidazo[1,2-a]pyridine (B132010) or a 3,5-dinitrobenzamide (B1662146) scaffold yielded compounds with moderate enzyme inhibitory potency but sub-micromolar activity against mycobacteria, without significant cytotoxicity. nih.gov These findings suggest that modifying pyrido[2,3-d]pyrimidine derivatives to improve their penetration into mycobacterial cells is a valid strategy for developing new antimycobacterial agents. nih.gov
Table 1: Antimycobacterial Activity of Selected Pyrido[2,3-d]pyrimidine Derivatives
| Compound/Analogue | Modification | MtbTMPK Inhibitory Activity | Antimycobacterial Activity (MIC) | Reference |
|---|---|---|---|---|
| Analogue 17 | Simplified Fe-chelating siderophore motif | Favorable | 12.5 μM | nih.gov |
| Analogue 26 | Imidazo[1,2-a]pyridine scaffold | Moderate | Sub-micromolar | nih.gov |
| Analogue 27 | Imidazo[1,2-a]pyridine scaffold | Moderate | Sub-micromolar | nih.gov |
| Analogue 28 | 3,5-dinitrobenzamide scaffold | Moderate | Sub-micromolar | nih.gov |
Antiprotozoal Activities
Pyrido[2,3-d]pyrimidine derivatives have demonstrated notable activity against various protozoan parasites, including Toxoplasma gondii, Pneumocystis carinii, and Leishmania donovani. The mechanism of action for some of these compounds is attributed to the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway of these organisms. nih.govmdpi.comnih.gov
A series of 2,4-diamino-5-methyl-6-[(monosubstituted anilino)methyl]pyrido[2,3-d]pyrimidines were synthesized and evaluated as potential inhibitors of P. carinii DHFR (pcDHFR) and T. gondii DHFR (tgDHFR). nih.gov Interestingly, the removal of methoxy (B1213986) and chloro groups from the phenyl ring did not diminish the DHFR inhibitory activity, with monosubstituted phenyl analogues showing potency comparable to their disubstituted counterparts against both pcDHFR and tgDHFR. nih.gov Furthermore, N10-methylation of the C9-N10 bridge was found to marginally increase the potency against both enzymes. nih.gov Several of these compounds were shown to inhibit the growth of T. gondii in cell cultures at nanomolar concentrations. nih.gov
In the context of leishmaniasis, certain pyrimidine (B1678525) derivatives have been identified as active against Leishmania tropica and Leishmania infantum. One particular pyrimidine analog, sharing a 3-(dibutylamino)propyl)amino portion with a pyrazole (B372694) counterpart, was uniquely active against these Leishmania species. nih.gov
The broad antiprotozoal potential of the pyrido[2,3-d]pyrimidine scaffold highlights its significance in the search for new therapeutic agents against diseases caused by these parasites. nih.gov
Antifungal Activities
Several novel pyrido[2,3-d]pyrimidine derivatives have been synthesized and screened for their antifungal properties. nih.govresearchgate.net In one study, a series of these compounds were prepared and evaluated, with compounds 6e, 6f, and 6m emerging as promising candidates. nih.gov The antifungal activity of compound 6e was further investigated, revealing an alteration in the sterol profile of the tested fungi. This suggests that its mechanism of action may involve the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. nih.gov Molecular docking studies have also supported these findings, indicating a good binding affinity of these compounds with fungal enzymes. nih.gov
Another study reported the synthesis of a novel series of annulated and substituted pyrido[2,3-d]pyrimidine systems, with some of the synthesized compounds exhibiting potent activity against the tested microorganisms. researchgate.net These findings underscore the potential of the pyrido[2,3-d]pyrimidine scaffold as a source of new antifungal agents.
Central Nervous System (CNS) Modulation
The pyrido[2,3-d]pyrimidine scaffold has been recognized for its diverse biological activities, including its effects on the central nervous system (CNS). nih.govrsc.org Derivatives of this heterocyclic system have been investigated for their CNS depressive and anticonvulsant properties. nih.govrsc.org
CNS Depressive Effects
Pyrido[2,3-d]pyrimidine derivatives have been reported to exhibit CNS depressive effects. nih.govrsc.org This general depressant activity on the central nervous system suggests potential applications for these compounds in conditions requiring CNS modulation. The specific mechanisms underlying these effects are an area of ongoing research.
Anticonvulsant Activities
The anticonvulsant potential of pyrido[2,3-d]pyrimidine derivatives has been a significant area of investigation. nih.govresearchgate.netnih.gov Several studies have designed and synthesized novel series of these compounds and evaluated their efficacy in various seizure models.
In one study, compounds 5c and 5d demonstrated moderate anticonvulsant activity in the maximal electroshock (MES) seizure screen, protecting 100% of the animals at a dose of 100 mg/kg without showing any neurotoxicity in the rotarod test. researchgate.net Another series of 2-substituted-3-arylpyrido[2,3-d]pyrimidinones also showed potent anti-seizure activity in both the MES and subcutaneous pentylenetetrazol (scPTZ) tests at doses in the 3-10 mg/kg range. nih.gov
The mechanism of action for some of these anticonvulsant derivatives is thought to involve interaction with GABA-A receptors. In silico docking studies have suggested a high binding affinity of certain pyrido[2,3-d]pyridazines with the GABA-A receptor, which may contribute to their anticonvulsant effects. researchgate.net For example, compound 5b from one study showed excellent anticonvulsant potential in both docking studies and in vivo experimental tests. researchgate.net
It is noteworthy that some derivatives exhibit anticonvulsant activity without acting as agonists at the GABA(A) receptor or blocking presynaptic sodium and calcium channels, suggesting alternative mechanisms of action may be at play for different structural variations of the pyrido[2,3-d]pyrimidine core. nih.gov
Table 2: Anticonvulsant Activity of Selected Pyrido[2,3-d]pyrimidine Derivatives
| Compound | Test Model | Activity | Reference |
|---|---|---|---|
| 5c | Maximal Electroshock Seizure (MES) | 100% protection at 100 mg/kg | researchgate.net |
| 5d | Maximal Electroshock Seizure (MES) | 100% protection at 100 mg/kg | researchgate.net |
| 4a-c (2-substituted-3-arylpyrido[2,3-d]pyrimidinones) | MES and scPTZ | Potent activity at 3-10 mg/kg | nih.gov |
| 5b (pyrido[2,3-d]pyridazine) | Pentylenetetrazole (PTZ) test | 87% protection from mortality at 25 mg/kg | researchgate.net |
Anti-inflammatory and Analgesic Properties
The pyrido[2,3-d]pyrimidine scaffold has been explored for its potential anti-inflammatory and analgesic activities. nih.gov Research in this area has focused on the design and synthesis of derivatives that can modulate inflammatory pathways, often through the inhibition of cyclooxygenase (COX) enzymes. derpharmachemica.comresearchgate.net
Virtual screening against the active site of COX-2 identified 3-ethyl-5-methyl-7-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione as a potential inhibitor. derpharmachemica.comresearchgate.net Subsequent biological evaluation confirmed its moderate anti-inflammatory activity in a paw-induced edema rat model, with 60% edema inhibition at a dose of 10 mg/kg. derpharmachemica.comresearchgate.net Molecular modeling studies suggested that this activity is due to hydrogen bonding and hydrophobic interactions with the COX-2 active site. derpharmachemica.comresearchgate.net
Guided by these findings, new pyrido[2,3-d]pyrimidine-1,4-dione analogues were designed and synthesized. derpharmachemica.comresearchgate.net Several of these derivatives demonstrated anti-inflammatory potency greater than the standard drug indomethacin (B1671933), with relative potencies of 105%, 106%, and 109%. derpharmachemica.comresearchgate.net Importantly, selected derivatives showed greater gastric safety than indomethacin in vivo, suggesting possible COX-2 selectivity. derpharmachemica.comresearchgate.net
The analgesic properties of pyrido[2,3-d]pyrimidine derivatives have also been noted, often in conjunction with their anti-inflammatory effects. nih.gov The inhibition of prostaglandin (B15479496) synthesis through COX enzymes is a well-established mechanism for both anti-inflammatory and analgesic actions.
Table 3: Anti-inflammatory Activity of Selected Pyrido[2,3-d]pyrimidine Derivatives
| Compound | Mechanism of Action | In Vivo Activity | Reference |
|---|---|---|---|
| 3-ethyl-5-methyl-7-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | Potential COX-2 inhibitor | 60% edema inhibition at 10 mg/kg | derpharmachemica.comresearchgate.net |
| Novel pyrido[2,3-d]pyrimidine-1,4-dione derivatives | Potential COX-2 inhibitors | Relative potency of 105%, 106%, and 109% compared to indomethacin | derpharmachemica.comresearchgate.net |
Other Noteworthy Biological Activities
Beyond the more extensively studied areas, derivatives of this compound have been investigated for a variety of other potential therapeutic applications. These activities highlight the versatility of this chemical scaffold in interacting with diverse biological targets.
Antipyretic Effects
The pyrido[2,3-d]pyrimidine nucleus is recognized for its association with various biological activities, including antipyretic properties. nih.govrsc.org Several reviews on the medicinal chemistry of this scaffold mention its potential to reduce fever. nih.govrsc.org However, specific preclinical or clinical studies detailing the antipyretic efficacy and mechanisms of action for this compound derivatives are not extensively documented in publicly available literature. Further focused research would be necessary to quantify these effects and understand the structure-activity relationships for this specific therapeutic application.
Antidiabetic Potential
Fused pyrimidine derivatives have been a subject of interest in the development of new antidiabetic agents. researchgate.net The broader class of pyrido[2,3-d]pyrimidines has been noted for its potential antidiabetic activity. researchgate.net Despite the general interest in this therapeutic area, specific in vivo or in vitro studies providing concrete data on the antidiabetic effects of this compound derivatives are not widely reported in the current scientific literature. Elucidation of their potential in this area would require dedicated investigation.
Antihistaminic Activities
Certain derivatives of pyrido[2,3-d]pyrimidine have been synthesized and evaluated for their ability to inhibit the release of histamine (B1213489) from mast cells, suggesting potential applications in the treatment of allergic conditions. A study by Quintela et al. investigated a series of these compounds for their effects on histamine release induced by both immunological (ovalbumin antigen) and chemical (compound 48/80) stimuli.
One of the notable compounds from this research, a specific pyrido[2,3-d]pyrimidine derivative (designated as compound 49 in the study), demonstrated significant inhibitory activity, reducing histamine release by 30-60% under all tested conditions. nih.gov This finding underscores the potential of the this compound scaffold as a basis for the development of new antihistaminic agents. The activity of this and other related compounds from the study are detailed in the table below.
| Compound ID (Quintela et al.) | Histamine Release Inhibition (%) |
| 49 | 30-60 |
Phosphodiesterase-5 (PDE5) Inhibition
The inhibition of phosphodiesterases (PDEs), a superfamily of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), is a validated strategy for the treatment of various diseases. While the pyrido[2,3-d]pyrimidine scaffold has been explored for its PDE inhibitory activity, specific evidence for potent and selective PDE5 inhibition by this compound derivatives is limited in the literature.
Research has indicated that some pyrido[2,3-d]pyrimidine derivatives possess inhibitory activity against other PDE isoenzymes. For instance, a patent has described pyrido[2,3-d]pyrimidine derivatives as inhibitors of PDE7. Furthermore, reviews on the anticancer properties of this scaffold mention phosphodiesterase inhibition as one of the targeted pathways, without specifying the isoenzyme. nih.govresearchgate.net One study on pyrido[2,3-d]pyrimidin-7-one derivatives also mentions their investigation as potential PDE5 inhibitors. mdpi.com However, detailed structure-activity relationship studies focusing on the 2-amine substitution for potent and selective PDE5 inhibition are not extensively available.
Human Carbonic Anhydrase (hCA) Inhibition
Derivatives of pyrido[2,3-d]pyrimidine have been identified as inhibitors of human carbonic anhydrase (hCA) isozymes. Carbonic anhydrases are zinc-containing metalloenzymes that play crucial roles in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.
A study by Aday et al. investigated a series of novel pyrido[2,3-d]pyrimidine derivatives for their in vitro inhibitory effects on two cytosolic hCA isoforms, hCA I and hCA II. The results demonstrated that these compounds were effective inhibitors of both enzymes, with IC50 values in the micromolar range. Among the tested compounds, derivative 7e was the most potent inhibitor of hCA I, while 7g showed the highest activity against hCA II. nih.gov The inhibitory activities of several of these derivatives are summarized in the table below.
| Compound ID (Aday et al.) | hCA I IC50 (µM) | hCA II IC50 (µM) |
| 7a | 15.36 | 18.15 |
| 7b | 12.41 | 14.23 |
| 7c | 18.52 | 21.70 |
| 7e | 6.79 | 8.12 |
| 7g | 9.82 | 7.57 |
| 7h | 11.20 | 10.38 |
| 7j | 26.21 | 31.10 |
| 7k | 22.30 | 25.42 |
Antioxidant Properties
Several studies have explored the antioxidant potential of pyrido[2,3-d]pyrimidine derivatives. These compounds have shown the ability to scavenge free radicals, which are implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions.
In one study, a series of substituted pyrido[2,3-d]pyrimidine derivatives were synthesized and evaluated for their antioxidant activity. researchgate.net The results, presented graphically, indicated that several compounds possessed significant radical scavenging activity at concentrations of 50 µg/mL and 100 µg/mL when compared to a standard antioxidant. researchgate.net Specifically, compounds designated as 4d3 , 4d12 , and 4d13 were highlighted as exhibiting excellent antioxidant activity. While specific IC50 values were not provided in the primary text, the graphical data demonstrated their potential as effective antioxidants. Further research providing quantitative measures of antioxidant capacity would be beneficial for a comprehensive understanding of their potential.
Herbicidal Applications (e.g., Protoporphyrinogen (B1215707) Oxidase Inhibition)
Derivatives of the Pyrido[2,3-d]pyrimidine scaffold have emerged as a significant class of compounds in agricultural science, particularly for their potent herbicidal properties. nih.govresearchgate.net A primary mechanism of action for these herbicides is the inhibition of protoporphyrinogen oxidase (PPO), a critical enzyme in the biosynthetic pathway of both chlorophyll (B73375) and heme. google.comresearchgate.net PPO catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX. google.com Inhibition of this enzyme leads to an accumulation of its substrate, which, upon light exposure, causes rapid cellular damage, membrane disruption, and ultimately, the death of the weed. google.com
In the search for new and effective PPO inhibitors, researchers have designed and synthesized novel hybrids incorporating the pyrido[2,3-d]pyrimidine-2,4-dione structure. mdpi.com One notable study focused on creating hybrids of pyrido[2,3-d]pyrimidine-2,4-dione and benzoxazinone. mdpi.com Within this series, the compound 3-(7-fluoro-3-oxo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-benzo[b] mdpi.comrsc.orgoxazin-6-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione , designated as 11q , demonstrated exceptionally high activity. mdpi.com This derivative was found to be six times more potent against tobacco PPO (mtPPO) than the commercial herbicide flumioxazin , exhibiting a Kᵢ value of 0.0074 μM compared to flumioxazin's 0.046 μM. mdpi.comnih.gov Compound 11q provided a broad spectrum of weed control in both post- and pre-emergence applications, showing effectiveness at rates of 37.5 to 150 grams of active ingredient per hectare. mdpi.com
Another line of research has explored different substitutions on the pyrido[2,3-d]pyrimidine core to optimize herbicidal activity. nih.govnih.gov A series of these derivatives were tested against various monocotyledonous and dicotyledonous plants. nih.govrsc.org The compound 3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (2o ) was identified as a particularly effective herbicide, showing activity against bentgrass that was comparable to the commercial herbicides clomazone and flumioxazin. nih.govnih.gov Molecular docking studies supported the hypothesis that compound 2o functions as a PPO inhibitor. nih.govnih.gov These findings underscore the potential of the pyrido[2,3-d]pyrimidine scaffold in developing new-generation herbicides that act on the PPO enzyme. nih.gov
Table 1: Herbicidal Activity of Selected Pyrido[2,3-d]pyrimidine Derivatives
Antihypertensive and Diuretic Effects
The pyrido[2,3-d]pyrimidine framework has been identified as a promising scaffold for the development of cardiovascular agents, particularly for their antihypertensive effects. researchgate.netresearchgate.net A significant series of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives were synthesized and evaluated for their ability to lower blood pressure in conscious, spontaneously hypertensive rats. nih.gov
Within this series, the compound 6-(2,6-dichlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-7-amine (designated as compound 36 ) was particularly noteworthy. nih.gov It demonstrated the ability to lower blood pressure in a gradual and sustained manner, bringing the hypertensive rats to normotensive levels at oral doses between 10-50 mg/kg. nih.gov This normalization of blood pressure could be maintained with single daily oral doses. nih.gov The study also explored the structure-activity relationship, analyzing how variations in the 6-aryl group and at the 2 and 4 positions of the pyridopyrimidine ring influenced the antihypertensive activity. nih.gov Subsequent research on 7-acyl amide analogues of these compounds also reported good oral antihypertensive activity.
While the antihypertensive properties of certain pyrido[2,3-d]pyrimidine derivatives are established, their specific diuretic effects are less clearly defined. The broader family of pyrimidine derivatives has been investigated for diuretic activity. For instance, a series of 1,6-dihydropyrimidine-2-thiol derivatives showed potent diuretic properties, with some candidates exceeding the activity of the standard drug acetazolamide. However, specific studies focusing on the diuretic potential of the fused pyrido[2,3-d]pyrimidine ring system are not as prevalent. Preliminary pharmacological studies on some transformed pyrido[2,3-d]pyrimidine derivatives have reported effects on blood pressure, but detailed diuretic evaluations are limited.
Table 2: Antihypertensive Activity of a Key Pyrido[2,3-d]pyrimidine Derivative
Structure Activity Relationship Sar Studies and Rational Design of Pyrido 2,3 D Pyrimidin 2 Amine Analogues
Elucidation of Key Structural Features for Biological Activity
The biological activity of pyrido[2,3-d]pyrimidine (B1209978) analogues is intrinsically linked to their structural features. The core bicyclic system, resembling the purine (B94841) bases of DNA and RNA, provides a foundational framework for interaction with biological targets. nih.gov For kinase inhibition, the pyrido[2,3-d]pyrimidine core often acts as an ATP-competitive inhibitor. nih.gov The planar, aromatic nature of this scaffold is crucial for fitting into the largely hydrophobic ATP-binding pocket of kinases.
Influence of Substituents on Biological Potency and Selectivity
The potency and selectivity of pyrido[2,3-d]pyrimidin-2-amine analogues can be finely tuned by the strategic placement of various substituents on the core scaffold. mdpi.comnih.govresearchgate.net
The 2-amino group is a key feature in many biologically active pyrido[2,3-d]pyrimidine derivatives. nih.gov It often serves as a crucial hydrogen bond donor, interacting with the hinge region of kinase domains. Modifications at this position can significantly impact potency and selectivity. For instance, the introduction of a [4-(diethylamino)butyl]amino side chain at the 2-position of a lead compound resulted in enhanced potency and bioavailability. nih.gov This highlights the importance of this moiety in establishing favorable interactions with the target protein.
Substitutions at various other positions on the pyrido[2,3-d]pyrimidine ring system have been shown to have a profound effect on biological activity. mdpi.comnih.govresearchgate.net
C-4 Position: The C-4 position has been a key site for modification to enhance biological activity. mdpi.com While historically limited to smaller groups, recent synthetic advances have allowed for the introduction of a wider variety of substituents, including N-alkyl, N-aryl, O-aryl, S-aryl, aryl, and arylethynyl groups. mdpi.com For example, in a series of SOS1 inhibitors, the presence of an (R)-3-(1-aminoethyl)-5-(trifluoromethyl)aniline group at the C4-position was found to be important for activity. nih.gov
N-8 Position: Alkylation at the N-8 position has also been shown to influence activity. For instance, derivatives with an ethyl group at N-8 were found to be four times more active than their N-8 methylated counterparts in one study. mdpi.com
| Position | Substituent | Effect on Activity | Reference |
|---|---|---|---|
| C-2 | [4-(diethylamino)butyl]amino | Enhanced potency and bioavailability | nih.gov |
| C-4 | (R)-3-(1-aminoethyl)-5-(trifluoromethyl)aniline | Important for SOS1 inhibition | nih.gov |
| C-6 | 3',5'-dimethoxyphenyl | Increased selectivity for FGFr | nih.gov |
| N-8 | Ethyl | Four-fold increase in activity compared to methyl | mdpi.com |
The attachment of aryl and heteroaromatic rings to the pyrido[2,3-d]pyrimidine core is a common strategy to enhance biological activity. nih.govresearchgate.netnih.gov These groups can engage in additional hydrophobic and π-stacking interactions within the target's binding site. The substitution pattern on these appended rings is also crucial. For example, a 2',5'-dichlorophenyl substitution was found to be a selective inhibitor of both pcDHFR and tgDHFR. nih.gov
Conformational Analysis and Ligand-Target Interactions
Understanding the three-dimensional conformation of this compound analogues and their interactions with their biological targets is essential for rational drug design. nih.gov X-ray crystallography and molecular modeling studies have provided valuable insights into the binding modes of these compounds. For instance, the N9-methyl group in certain pyrido[2,3-d]pyrimidine analogues was shown to form hydrophobic contacts with specific isoleucine residues in pcDHFR. nih.gov These studies help to explain the observed structure-activity relationships and guide the design of new, more potent inhibitors.
Computational Chemistry in SAR Elucidation
Computational chemistry plays an increasingly important role in elucidating the SAR of this compound analogues. nih.govresearchgate.net Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) and molecular docking are used to develop predictive models and understand the key structural requirements for biological activity. researchgate.net
For example, CoMFA and CoMSIA models have been successfully used to identify the key structural features responsible for the inhibitory activity of pyrido[2,3-d]pyrimidine derivatives against the Wee1 kinase. researchgate.net These models, combined with docking studies, revealed the importance of electropositive groups at the R1 and R5 positions, a smaller and more electronegative substituent at R2, and a medium-sized, hydrophilic group at the X position for optimal activity. researchgate.net Such computational approaches can accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency.
Molecular Docking and Binding Mode Prediction
Molecular docking is a computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding modes of this compound analogues within the active sites of various biological targets, particularly protein kinases.
Studies have shown that the Pyrido[2,3-d]pyrimidine scaffold is effective in targeting a range of kinases. For instance, docking analyses of certain cyanopyridone and Pyrido[2,3-d]pyrimidine derivatives revealed their binding modes within the ATP-binding clefts of VEGFR-2 and HER-2 enzymes. These studies demonstrated that the compounds could maintain strong binding interactions, comparable to established inhibitors.
In another study focusing on EGFR kinase inhibitors, molecular docking was used to guide the synthesis of novel Pyrido[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine (B1254671) structures. The docking patterns helped in designing compounds with selective inhibitory activity against the EGFRL858R/T790M mutant. Similarly, docking studies of 7-([1,1′-biphenyl]-4-yl)-5-arylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones with Kinase 1 inhibitors (PDB ID: 2YEX) identified compound 5c as having a favorable binding energy, which correlated with its potent anticancer activity. rsc.org
The interaction is not limited to protein kinases. Substituted Pyrido[2,3-d]pyrimidines have also been docked into RNA structures, specifically targeting CUG repeat expansions associated with Myotonic Dystrophy Type 1. nih.govnih.gov The docking simulations predicted that the Pyrido[2,3-d]pyrimidine subunit binds in the RNA minor groove, forming key hydrogen bonds with uracil (B121893) and guanine (B1146940) bases. nih.gov
| Compound/Series | Target | Key Findings from Docking Studies |
|---|---|---|
| Cyanopyridones 5a and 5e | VEGFR-2, HER-2 | Showed excellent docking scores and strong binding interactions within the active sites, correlating with in vitro kinase inhibitory activity. mdpi.com |
| Compound 5c (a dione (B5365651) analogue) | Kinase 1 (PDB: 2YEX) | Exhibited good docking results with minimum binding energy, supporting its potential as a promising anticancer agent. rsc.orgsemanticscholar.org |
| Substituted pyrido[2,3-d]pyrimidines | CUGexp RNA | Predicted to bind in the RNA minor groove, forming a pattern of one triple hydrogen-bond per subunit with RNA bases. nih.gov |
| Olmutinib analogues | EGFRL858R/T790M | Docking patterns were used as a reference to design and synthesize novel pyrido[2,3-d]pyrimidine derivatives as selective EGFR inhibitors. nih.gov |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide detailed information on the conformational changes and stability of ligand-receptor complexes over time. This technique complements molecular docking by offering a dynamic view of the binding interactions, which is crucial for understanding the mechanism of inhibition for Pyrido[2,3-d]pyrimidine derivatives.
MD simulations have been employed to investigate the binding mechanism of Pyrido[2,3-d]pyrimidine derivatives as inhibitors of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). nih.gov These simulations revealed that van der Waals interactions were the primary driving force for the ligand-protein interaction. A critical hydrogen bond formed with the residue Lys188 was identified as being essential for enhancing inhibitory activity. nih.gov
In a separate study, a 200-nanosecond MD simulation was conducted on complexes of pyrido[3,4-d]pyrimidine (B3350098) inhibitors with Monopolar spindle 1 (Mps1) kinase. mdpi.com The stability of the protein-ligand system was confirmed by analyzing the root mean square deviation (RMSD) and radius of gyration (Rg). mdpi.com The simulations validated the docking results and further identified stable hydrogen bonds between the inhibitors and key residues Gly605 and Lys529, which are crucial for the compounds' activity. mdpi.com These dynamic studies not only confirm predicted binding modes but also provide insights that can guide the design of new, more potent inhibitors. mdpi.comresearchgate.net
| Compound Series | Target | Key Findings from MD Simulations |
|---|---|---|
| Pyrido[2,3-d]pyrimidine derivatives | DYRK1A | Van der Waals interactions were the major force in binding; a key hydrogen bond with Lys188 improved inhibitory activity. nih.gov |
| Pyrido[3,4-d]pyrimidine derivatives | Mps1 Kinase | A 200 ns simulation confirmed system stability (via RMSD and Rg analysis) and identified stable hydrogen bonds with residues G605 and K529. mdpi.com |
In Silico ADME Prediction for Optimized Leads
Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates is a critical step in the drug discovery process. In silico ADME prediction allows for the early-stage filtering of compounds with poor pharmacokinetic profiles, saving time and resources.
For various series of Pyrido[2,3-d]pyrimidine analogues, computational tools have been used to evaluate their drug-likeness and ADME properties. In one study, a series of 7-([1,1′-biphenyl]-4-yl)-5-arylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones were assessed and acknowledged as potential orally active drug candidates based on in silico ADMET studies. semanticscholar.org
A broader analysis of a chemical database that included Pyrido[2,3-d]pyrimidine scaffolds evaluated key physicochemical properties against established guidelines like Lipinski's Rule of Five (RO5). nih.gov The analysis found that 94% of the compounds in the database adhered to the RO5 guidelines, suggesting good potential for oral bioavailability. The distributions of properties such as molecular weight, hydrophobicity (xlogP), and topological polar surface area (TPSA) were within acceptable ranges for drug-like molecules. nih.gov These predictions help prioritize which optimized lead compounds should be advanced to more rigorous experimental testing. nih.govsemanticscholar.org
| Property | Finding/Range | Significance |
|---|---|---|
| Lipinski's Rule of Five (RO5) | 94% of a database including pyrido[2,3-d]pyrimidines conformed to RO5 guidelines. nih.gov | Indicates a high likelihood of good oral bioavailability and drug-likeness for the compound class. |
| Molecular Weight (MW) | Ranged between 30 u and 1120.8 u in the analyzed dataset. nih.gov | Most compounds fall within the generally accepted range for small molecule drugs. |
| Hydrophobicity (xlogP) | Exhibited a normal distribution around 2.9. nih.gov | Suggests appropriate lipophilicity for membrane permeability and solubility. |
| Topological Polar Surface Area (TPSA) | Exhibited a normal distribution around 103.7 Ų. nih.gov | Indicates good potential for cell membrane penetration. |
| Oral Activity | A series of dione analogues were predicted to be orally active drug candidates. semanticscholar.org | Prioritizes these compounds for further development as orally administered therapeutics. |
Advanced Mechanistic Investigations and Preclinical Evaluation
Elucidation of Molecular Signaling Pathways
Pyrido[2,3-d]pyrimidine (B1209978) derivatives exert their biological effects by modulating various molecular signaling pathways crucial for cell growth, proliferation, and survival. nih.gov These compounds have been extensively investigated as inhibitors of several key enzyme families. nih.govresearchgate.net
A primary mechanism of action for many pyrido[2,3-d]pyrimidine analogues is the inhibition of protein kinases. nih.govmdpi.com These enzymes are critical components of signaling cascades that regulate a multitude of cellular functions, and their dysregulation is a hallmark of many diseases, including cancer. nih.govmdpi.com Derivatives of this scaffold have been shown to inhibit a variety of kinases, including:
Tyrosine Kinases (TKs) : This class includes epidermal growth factor receptor (EGFR), platelet-derived growth factor receptor (PDGFr), and fibroblast growth factor receptor (FGFr). nih.govmdpi.com For instance, certain derivatives have been designed as potent and selective inhibitors of mutant forms of EGFR, such as EGFRL858R/T790M, which are implicated in non-small cell lung cancer (NSCLC). nih.gov
Cyclin-Dependent Kinases (CDKs) : As key regulators of the cell cycle, CDKs are attractive targets for cancer therapy. nih.gov Palbociclib, a well-known CDK4/6 inhibitor containing the pyrido[2,3-d]pyrimidin-7(8H)-one core, is approved for the treatment of certain types of breast cancer. nih.govmdpi.commdpi.com Other derivatives have also demonstrated potent inhibition of CDK4/6. nih.govresearchgate.net
Phosphoinositide 3-Kinases (PI3K) and Mammalian Target of Rapamycin (B549165) (mTOR) : The PI3K/mTOR pathway is a central regulator of cell metabolism, growth, and proliferation. mdpi.com Compounds such as Voxtalisib, which incorporates the pyrido[2,3-d]pyrimidine structure, have been developed to dually target PI3K and mTOR. mdpi.com
Other Kinases : Research has identified derivatives that selectively inhibit other important kinases like Threonine Tyrosine Kinase (TTK), Salt-Inducible Kinases (SIKs), PIM-1 kinase, and Zeta-chain-associated protein kinase 70 kDa (ZAP-70). rsc.orgmdpi.comnih.govbiorxiv.org
Beyond kinase inhibition, some pyrido[2,3-d]pyrimidine derivatives target Dihydrofolate Reductase (DHFR), an enzyme essential for the synthesis of DNA precursors, thereby disrupting DNA replication and cell division. nih.govmdpi.com By targeting these diverse and critical signaling nodes, pyrido[2,3-d]pyrimidine compounds can effectively disrupt the pathological processes driving diseases like cancer.
In Vitro Cellular Pharmacology
The therapeutic potential of pyrido[2,3-d]pyrimidine derivatives has been extensively characterized through a variety of in vitro cellular assays. These studies provide crucial insights into their effects on cancer cells, including their ability to inhibit proliferation, induce cell death, and interact with their molecular targets.
Cell Proliferation and Viability Assays
A fundamental aspect of anticancer drug evaluation is the assessment of a compound's ability to inhibit the growth and proliferation of cancer cells. Numerous studies have demonstrated the potent cytotoxic and antiproliferative effects of pyrido[2,3-d]pyrimidine derivatives across a wide panel of human cancer cell lines. nih.govrsc.org The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency, and various analogues have shown IC₅₀ values in the nanomolar to low micromolar range. nih.govnih.govrsc.org
For example, certain substituted pyrido[2,3-d]pyrimidinones displayed greater efficacy than the standard chemotherapeutic agent doxorubicin (B1662922) in liver (HepG-2), prostate (PC-3), and colon (HCT-116) cancer cell lines. nih.gov Another study highlighted a derivative, compound B1, which showed potent anti-proliferation activity against H1975 lung cancer cells with an IC₅₀ value of 0.087 μM. nih.gov Similarly, newly synthesized derivatives exhibited remarkable cytotoxicity against breast cancer (MCF-7) and liver cancer (HepG2) cells, with IC₅₀ values as low as 0.57 μM. rsc.org
| Compound/Derivative | Cell Line | Cancer Type | IC₅₀ (μM) | Reference |
|---|---|---|---|---|
| Compound 52 | HepG-2 | Liver Cancer | 0.3 | nih.gov |
| Compound 55 | HepG-2 | Liver Cancer | 0.3 | nih.gov |
| Compound 59 | HepG-2 | Liver Cancer | 0.6 | nih.gov |
| Compound 4 | MCF-7 | Breast Cancer | 0.57 | rsc.org |
| Compound 4 | HepG2 | Liver Cancer | 1.13 | rsc.org |
| Compound 11 | MCF-7 | Breast Cancer | 1.31 | rsc.org |
| Compound 11 | HepG2 | Liver Cancer | 0.99 | rsc.org |
| Compound B1 | H1975 | Lung Cancer | 0.087 | nih.gov |
| Compound 7b | MCF-7 | Breast Cancer | 6.22 | mdpi.com |
Apoptosis and Cell Cycle Analysis
In addition to inhibiting proliferation, a key mechanism by which many anticancer agents eliminate tumor cells is through the induction of apoptosis, or programmed cell death. Flow cytometry analysis and other related assays have shown that pyrido[2,3-d]pyrimidine derivatives can effectively trigger apoptosis in cancer cells. nih.govresearchgate.netrsc.org
One study found that a lead compound significantly activated apoptosis in MCF-7 cells, increasing the total apoptotic cell population by over 58-fold compared to untreated control cells. rsc.orgrsc.org The induction of apoptosis is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program. Certain derivatives have been shown to activate caspase-3 and modulate the expression of key apoptosis-regulating proteins, such as increasing the levels of pro-apoptotic Bax and the tumor suppressor p53, while down-regulating the anti-apoptotic protein Bcl2. nih.govresearchgate.net
Furthermore, these compounds can interfere with the normal progression of the cell cycle. nih.gov Analysis has revealed that treatment with pyrido[2,3-d]pyrimidine derivatives can cause cancer cells to arrest in specific phases of the cell cycle, most commonly the G1 or G2/M phase. nih.govrsc.org This cell cycle arrest prevents the cells from dividing and can ultimately lead to apoptosis. researchgate.net For example, specific compounds have been shown to induce G1 cell cycle arrest through the intrinsic apoptotic pathway. researchgate.net Another derivative was found to block the G2/M phase of H1975 lung cancer cells. nih.gov
Enzyme Inhibition Kinetics and Selectivity Profiling
To confirm that the cellular effects of pyrido[2,3-d]pyrimidine derivatives are due to the modulation of their intended molecular targets, enzyme inhibition assays are performed. These assays quantify the inhibitory potency (typically as an IC₅₀ value) of the compounds against purified enzymes.
Derivatives have demonstrated potent, direct inhibition of a range of kinases. For example, compounds have been identified with nanomolar IC₅₀ values against CDK6, PIM-1 kinase, and the drug-resistant EGFRL858R/T790M mutant. nih.govnih.govrsc.org One study identified a compound that inhibited CDK6 with an IC₅₀ of 115.38 nM. nih.gov Another investigation found two compounds that potently inhibited PIM-1 kinase with IC₅₀ values of 11.4 nM and 17.2 nM, comparable to the known kinase inhibitor staurosporine. rsc.org
Selectivity is a critical parameter for a therapeutic agent, as off-target effects can lead to toxicity. Selectivity profiling against panels of kinases is therefore essential. A representative compound, 5o, designed as a Threonine Tyrosine Kinase (TTK) inhibitor, showed high selectivity, being significantly less potent against a panel of 402 other wild-type kinases. nih.gov Similarly, compound B1 exhibited over 76-fold selectivity for the mutant EGFRL858R/T790M over the wild-type form (EGFRWT). nih.gov Structure-based design efforts have also successfully shifted the selectivity of the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold away from p21-activated kinases (PAKs), which are associated with cardiotoxicity, and towards Salt-Inducible Kinases (SIKs), resulting in a highly selective pan-SIK inhibitor, MR22. biorxiv.orgbiorxiv.org
| Compound/Derivative | Target Enzyme | IC₅₀ | Reference |
|---|---|---|---|
| Compound 116 | CDK6 | 115.38 nM | nih.gov |
| Compound 117 | CDK6 | 726.25 nM | nih.gov |
| Compound 4 | PIM-1 | 11.4 nM | rsc.org |
| Compound 10 | PIM-1 | 17.2 nM | rsc.org |
| Compound B1 | EGFRL858R/T790M | 13 nM | nih.gov |
| Compound 5o | TTK | 23 nM | nih.gov |
Target Engagement Studies
Confirming that a compound interacts with its intended target within a cellular environment is a crucial step in preclinical evaluation. Target engagement assays provide this confirmation and can quantify the potency of the compound in a more physiologically relevant setting.
One of the techniques used to measure target engagement is the NanoBRET™ assay. This technology has been employed to determine the intracellular IC₅₀ values for pyrido[2,3-d]pyrimidin-7(8H)-one-based inhibitors, confirming that they bind to their target kinases within living cells. biorxiv.org
In addition to experimental methods, computational approaches like molecular docking are used to predict and understand how these compounds bind to their targets. Docking studies have provided insights into the interaction mechanism between pyrido[2,3-d]pyrimidin-7(8H)-ones and the ATP-binding site of kinases like ZAP-70. mdpi.com These models suggest that specific substitutions on the pyrido[2,3-d]pyrimidine core can enhance binding affinity by reaching into specific pockets within the kinase's active site, providing a rationale for the observed structure-activity relationships. mdpi.com
In Vivo Efficacy Studies in Disease Models
Following promising in vitro results, the evaluation of a compound's efficacy in living organisms is a critical next step. In vivo studies, typically using animal models of human diseases, provide essential information on a compound's therapeutic potential.
For pyrido[2,3-d]pyrimidine derivatives, in vivo efficacy has been demonstrated in cancer models. In one notable study, the TTK inhibitor known as compound 5o was evaluated in a human colon cancer (HCT-116) xenograft model in nude mice. nih.gov When administered in combination with paclitaxel, a standard chemotherapeutic agent, compound 5o displayed promising in vivo efficacy. nih.gov The combination therapy resulted in a Tumor Growth Inhibition (TGI) value of 78%, indicating a significant reduction in tumor growth compared to control groups. nih.gov This finding highlights the potential of this class of compounds to be used in combination therapies to enhance the effectiveness of existing cancer treatments. nih.gov
Xenograft Tumor Models and Efficacy Assessment
Derivatives of Pyrido[2,3-d]pyrimidin-2-amine have demonstrated significant antitumor activity in preclinical xenograft models, which involve the transplantation of human tumor cells into immunocompromised mice. These studies are crucial for evaluating the in vivo efficacy of potential anticancer agents.
Research has highlighted specific derivatives, such as compounds identified as 70 and 71, which have shown notable efficacy. nih.gov These compounds exhibited significant inhibition of tumor growth in xenograft models of human colon carcinoma (Colo-205) and glioblastoma (U87MG). nih.gov The promising results from these studies, which include favorable antiproliferative effects and manageable toxicity, underscore the potential of the pyrido[2,3-d]pyrimidine scaffold in the development of new cancer therapies. nih.gov
The table below summarizes the findings from key xenograft model studies involving Pyrido[2,3-d]pyrimidine derivatives.
| Compound | Xenograft Model | Key Findings |
| Compound 70 | Colo-205 (Colon Carcinoma) | Significant tumor growth inhibition, favorable metabolic properties. nih.gov |
| Compound 71 | U87MG (Glioblastoma) | Significant tumor growth inhibition, manageable toxicity. nih.gov |
Studies in Infectious Disease Models
The broad biological activity of the Pyrido[2,3-d]pyrimidine core extends to infectious diseases. The scaffold has been identified as a promising starting point for the development of novel antimicrobial and antiparasitic agents.
Investigations have demonstrated the effectiveness of certain Pyrido[2,3-d]pyrimidine derivatives against parasites such as Toxoplasma gondii and the fungus Pneumocystis carinii. nih.gov The mechanism of action in these cases is often attributed to the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism for these organisms. nih.gov
In the realm of bacterial infections, derivatives have been synthesized and evaluated against a range of pathogens. Studies have assessed 5‐substituted‐6‐acetyl‐2‐amino‐7‐methyl‐5,8‐dihydropyrido[2,3‐d]pyrimidin‐4(3H)‐one derivatives against Mycobacterium tuberculosis H37Rv, Mycobacterium aurum, Escherichia coli, and Staphylococcus aureus. researchgate.net One particular compound, 1599, not only showed synergism with other anti-tuberculosis drugs but also demonstrated in vivo activity, reducing the bacterial burden in a mouse model of acute M. tuberculosis infection. researchgate.net Furthermore, the well-established antibiotic, Pipemidic acid, which is a Pyrido[2,3-d]pyrimidine derivative, is known for its activity against Gram-negative and some Gram-positive bacteria. nih.gov
The following table details the activity of Pyrido[2,3-d]pyrimidine derivatives in various infectious disease models.
| Compound/Derivative Class | Infectious Agent | Model/Key Findings |
| General Pyrido[2,3-d]pyrimidines | Toxoplasma gondii | Effective in culture, attributed to DHFR inhibition. nih.gov |
| General Pyrido[2,3-d]pyrimidines | Pneumocystis carinii | Effective in culture, attributed to DHFR inhibition. nih.gov |
| Compound 1599 | Mycobacterium tuberculosis | >1 log10 CFU reduction of bacterial burden in a mouse model. researchgate.net |
| Pipemidic Acid | Gram-negative & some Gram-positive bacteria | Established antibiotic activity. nih.gov |
| Substituted Pyrido[2,3-d]pyrimidin-4(3H)-ones | E. coli, S. aureus, M. aurum | Evaluated for antibacterial activity. researchgate.net |
Investigation of Drug Resistance Mechanisms
A significant challenge in the treatment of both cancer and infectious diseases is the development of drug resistance. The Pyrido[2,3-d]pyrimidine scaffold has been a focus of medicinal chemistry efforts to design inhibitors that can overcome known resistance mechanisms. nih.govresearchgate.netresearchgate.net
In oncology, resistance to tyrosine kinase inhibitors (TKIs) is a common clinical problem. For instance, in non-small cell lung cancer (NSCLC), the T790M mutation in the epidermal growth factor receptor (EGFR) confers resistance to first-generation TKIs. nih.gov Researchers have designed and synthesized novel Pyrido[2,3-d]pyrimidine derivatives specifically to inhibit this resistant form of the enzyme, EGFRL858R/T790M. nih.gov Similarly, in chronic myeloid leukemia (CML), resistance to imatinib (B729) can arise from mutations in the BCR-ABL kinase domain. The Pyrido[2,3-d]pyrimidine derivative PD180970 was found to be effective against imatinib-resistant CML cells, including those expressing BCR-ABL kinase domain mutations. nih.gov This compound was shown to reduce Bcr/Abl tyrosine phosphorylation and induce cell death in the resistant human CML cell line K562. nih.gov
The table below outlines examples of Pyrido[2,3-d]pyrimidine derivatives designed to overcome specific drug resistance mechanisms.
| Compound/Derivative Class | Disease Context | Resistance Mechanism Targeted | Key Findings |
| Novel Pyrido[2,3-d]pyrimidine Derivatives | Non-Small Cell Lung Cancer (NSCLC) | EGFRL858R/T790M mutation | Designed as selective inhibitors for the resistant kinase. nih.gov |
| PD180970 | Chronic Myeloid Leukemia (CML) | Imatinib resistance (BCR-ABL mutations) | Effective against imatinib-resistant K562 cells and Ba/F3-P210 cells with BCR/ABL kinase domain mutations. nih.gov |
Therapeutic Potential and Future Directions in Drug Discovery
Current Status of Pyrido[2,3-d]pyrimidine-based Drugs and Clinical Candidates
A number of drugs and clinical candidates have emerged from the pyrido[2,3-d]pyrimidine (B1209978) scaffold, primarily targeting protein kinases involved in cell cycle regulation and signaling pathways. The most prominent of these is Palbociclib, an approved medication, alongside several other compounds that have been evaluated in clinical trials, including Vistusertib, Dilmapimod, and Voxtalisib.
Palbociclib (Ibrance®) , developed by Pfizer, is a first-in-class selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). nih.gov It is approved for the treatment of hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative advanced or metastatic breast cancer. nih.gov Palbociclib functions by blocking the activity of CDK4/6, which are key regulators of the cell cycle, thereby preventing cancer cell proliferation. nih.gov
Vistusertib (AZD2014) is an inhibitor of the mammalian target of rapamycin (B549165) (mTOR), a crucial kinase in the PI3K/AKT/mTOR signaling pathway that regulates cell growth and proliferation. As a dual inhibitor of both mTORC1 and mTORC2 complexes, Vistusertib was investigated in numerous clinical trials for a variety of cancers, including solid tumors and hematological malignancies. However, its development was discontinued (B1498344) by AstraZeneca due to reasons related to safety and efficacy.
Dilmapimod (SB-681323) is an inhibitor of the p38 mitogen-activated protein kinase (MAPK), an enzyme involved in inflammatory responses. It has been investigated in clinical trials for its potential in treating various inflammatory conditions, including chronic obstructive pulmonary disease (COPD) and neuropathic pain. nih.gov
Voxtalisib (SAR245409/XL765) is a dual inhibitor of PI3K and mTOR kinases. nih.gov This compound was developed to simultaneously block two key nodes in a signaling pathway frequently dysregulated in cancer. Voxtalisib has been evaluated in clinical trials for various cancers, including high-grade gliomas and lymphomas.
| Compound | Primary Target(s) | Therapeutic Area | Highest Development Stage |
|---|---|---|---|
| Palbociclib | CDK4/6 | Oncology (Breast Cancer) | Approved |
| Vistusertib | mTORC1/mTORC2 | Oncology | Discontinued |
| Dilmapimod | p38 MAPK | Inflammatory Diseases | Clinical Trials |
| Voxtalisib | PI3K/mTOR | Oncology | Clinical Trials |
Strategies for Lead Optimization and Preclinical Development
The development of new drugs based on the pyrido[2,3-d]pyrimidin-2-amine scaffold relies heavily on strategic lead optimization and thorough preclinical evaluation. A cornerstone of this process is the systematic exploration of the structure-activity relationship (SAR). nih.gov SAR studies involve synthesizing a series of analogues with modifications at various positions of the pyrido[2,3-d]pyrimidine core and evaluating their biological activity. This allows medicinal chemists to understand which chemical groups are essential for potency and selectivity against the desired target. nih.govnih.gov
For instance, studies have shown that the nature of the substituent at the 2-amino position significantly influences the inhibitory activity against various kinases. Similarly, modifications at the C5, C6, and N8 positions of the ring system can modulate properties such as solubility, metabolic stability, and target specificity. nih.gov
Novel Therapeutic Applications Beyond Current Scope
While the primary focus for pyrido[2,3-d]pyrimidine derivatives has been oncology, their inherent versatility has led to the exploration of novel therapeutic applications. nih.govnih.gov The ability of this scaffold to interact with a wide array of biological targets opens up possibilities for treating a diverse range of diseases.
Recent research has highlighted the potential of pyrido[2,3-d]pyrimidine analogues as:
PIM-1 Kinase Inhibitors: Certain derivatives have shown potent inhibitory activity against PIM-1 kinase, a promising target in oncology due to its role in cell survival and proliferation. rsc.org
SOS1 Inhibitors: Novel pyrido[2,3-d]pyrimidin-7-ones have been designed as inhibitors of SOS1, a key protein in the RAS signaling pathway, offering a new strategy for treating KRAS-driven cancers.
Antibacterial Agents: The scaffold has demonstrated potential for the development of new antibacterial agents, addressing the growing challenge of antibiotic resistance. nih.gov
Antiviral and Antiparasitic Agents: Some derivatives have been investigated for their activity against various pathogens, including viruses and parasites like Toxoplasma gondii. nih.gov
CNS Agents: The broad biological activity of this scaffold also includes potential applications for treating central nervous system disorders. nih.gov
Challenges and Opportunities in Developing this compound Analogues
The development of new drugs based on this scaffold is not without its challenges. A significant hurdle in cancer therapy is the development of chemoresistance to existing treatments. nih.gov Designing next-generation inhibitors that can overcome these resistance mechanisms is a key focus of current research. Furthermore, achieving high selectivity for the intended target over other kinases is crucial to minimize off-target effects and improve the safety profile of new drug candidates. The synthesis of complex pyrido[2,3-d]pyrimidine derivatives can also be challenging, necessitating the development of efficient and cost-effective synthetic routes. nih.gov
Despite these challenges, the opportunities are substantial. The proven clinical success of Palbociclib validates the therapeutic potential of the pyrido[2,3-d]pyrimidine core. The expanding understanding of the roles of various kinases and other enzymes in disease provides a continuous stream of new targets for which this scaffold can be adapted. The potential to address unmet medical needs in areas beyond oncology, such as infectious and inflammatory diseases, represents a significant opportunity for future drug discovery efforts. nih.gov
Emerging Trends in Synthetic Chemistry and Drug Design for this Scaffold
Innovation in synthetic chemistry and drug design is crucial for unlocking the full potential of the pyrido[2,3-d]pyrimidine scaffold. Several emerging trends are shaping the future of this field:
Advanced Synthetic Methodologies: There is a growing emphasis on developing more efficient and environmentally friendly synthetic methods. This includes the use of one-pot, multi-component reactions that can generate complex molecules in a single step, as well as the application of green chemistry principles to reduce waste and energy consumption. researchgate.net
Computational Drug Design: In silico methods are playing an increasingly important role in the design of new pyrido[2,3-d]pyrimidine derivatives. eurekaselect.com Molecular docking and binding energy calculations allow researchers to predict how different analogues will interact with their target protein, helping to prioritize the synthesis of the most promising compounds. eurekaselect.com
Fragment-Based Drug Discovery (FBDD): This approach involves screening small chemical fragments to identify those that bind to the target protein. These fragments can then be grown or linked together to create more potent lead compounds. FBDD can be a powerful tool for exploring new chemical space and identifying novel starting points for drug discovery.
Scaffold Hopping and Hybridization: Medicinal chemists are exploring "scaffold hopping," where the pyrido[2,3-d]pyrimidine core is replaced with other heterocyclic systems to identify new chemical series with improved properties. nih.gov Additionally, hybridization of the scaffold with other pharmacologically active moieties is being used to create molecules with dual or synergistic activities. nih.gov
Q & A
What are the most efficient synthetic routes for Pyrido[2,3-d]pyrimidin-2-amine derivatives, and how do reaction conditions influence regioselectivity?
Level : Basic
Answer :
this compound derivatives are synthesized via cyclization of pyridine intermediates. Key methods include:
- Cyclization with NaOMe : Heating pyridine carboxylate derivatives (e.g., compound 406 ) with NaOMe in methanol forms the pyrimidine ring, achieving yields >75% .
- Microwave-assisted synthesis : Reaction of 2-fluoropyridine-3-carboxaldehyde (461 ) with methylguanidine under microwave irradiation (180°C, MeCN) yields N-methyl derivatives (e.g., 462 ) in 24% yield, demonstrating the impact of solvent and temperature on reaction efficiency .
- Functional group retention : Substituting methylsulfanyl (SMe) groups in intermediates (e.g., 444 ) with benzylamine (BnNH2) after oxidation with m-chloroperbenzoic acid allows selective functionalization at position 4 .
Critical factors : Solvent polarity (e.g., DMF vs. BuOH), temperature (140–150°C for formamide-mediated cyclization), and catalysts (e.g., Et3N) significantly influence regioselectivity and yield .
How can substituent optimization enhance target specificity in this compound-based enzyme inhibitors?
Level : Advanced
Answer :
Substituent effects on enzyme inhibition are systematically studied through:
- Positional analysis : Chloro and pyridyl groups at position 6 (e.g., 14a and 14b ) improve binding to bacterial biotin carboxylase, with IC50 values <100 nM, attributed to hydrophobic interactions with the enzyme’s active site .
- Steric and electronic tuning : N-Methylation (e.g., 9 ) increases metabolic stability but may reduce affinity for eukaryotic targets like eEF-2K, as seen in compound 6 (IC50 = 420 nM vs. 9 at 930 nM) .
- Crystallographic validation : Trifluorophenyl substituents (e.g., 26 ) show 35.7-fold selectivity for Pneumocystis jirovecii DHFR over human DHFR, validated via X-ray structures highlighting interactions with Ile123 in the fungal enzyme .
Methodological insight : Combine molecular docking (e.g., homology models of eEF-2K) with iterative SAR studies to balance potency and selectivity .
What analytical techniques are critical for characterizing this compound derivatives?
Level : Basic
Answer :
- NMR spectroscopy : ¹H NMR (DMSO-d6, 400 MHz) identifies regiochemistry via coupling constants (e.g., δ 8.88 ppm for pyrimidine protons in 14a ) .
- HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H]+ 430.1525 for 14a ) with <3 ppm error .
- X-ray crystallography : Resolves binding modes in enzyme complexes (e.g., compound 22 in hDHFR-NADPH ternary structures) .
Best practices : Use DMSO-d6 for solubility in polar derivatives and cross-validate NMR with LC-MS for trace impurities .
How can contradictory data in biological assays (e.g., IC50 variability) be resolved?
Level : Advanced
Answer :
Contradictions arise from assay conditions and target plasticity. Mitigation strategies include:
- Standardized protocols : For antimycobacterial studies, use consistent inoculum sizes (e.g., 10⁶ CFU/mL) and control for ATP levels in kinase assays (e.g., eEF-2K with 2-DOG stimulation) .
- Off-target profiling : Screen against related enzymes (e.g., AMPK for eEF-2K inhibitors) to rule out cross-reactivity .
- Structural biology : Compare co-crystal structures (e.g., 26 in pcDHFR vs. hDHFR) to confirm binding mode reproducibility .
Example : Compound 6 reduces eEF-2K activity in MDA-MB-231 cells by 70%, but 12 shows no effect due to R3 substituent steric hindrance .
What in silico strategies guide the design of this compound derivatives?
Level : Advanced
Answer :
- Homology modeling : Build catalytic domains (e.g., eEF-2K using PDB: 1JJE) to predict binding pockets for substituent placement .
- Molecular dynamics (MD) : Simulate ligand-enzyme complexes (e.g., 26 in DHFR) to assess stability of hydrophobic interactions (e.g., Ile123 contacts) over 100 ns trajectories .
- ADMET prediction : Use QSAR models to optimize logP (target 2–3) and polar surface area (<140 Ų) for blood-brain barrier penetration in CNS targets .
Tool recommendation : Schrödinger Suite for docking and AMBER for MD simulations .
How do functional group modifications at position 4 impact pharmacological activity?
Level : Advanced
Answer :
- Benzylamine substitution : 4-Benzylaminopyrido[2,3-d]pyrimidin-5-ones (460 ) show improved antimycobacterial activity (MIC = 1.56 µg/mL) due to enhanced membrane permeability .
- Methylsulfanyl replacement : Oxidation to sulfone derivatives increases electrophilicity, improving covalent binding to cysteine residues in kinase targets .
- Hydroxyl groups : Pyrido[2,3-d]pyrimidin-2,4-diol (59 ) exhibits reduced cytotoxicity (CC50 > 100 µM) but lower potency, highlighting trade-offs between solubility and affinity .
Design principle : Prioritize electron-withdrawing groups (e.g., -NO2) for enzyme inhibition and electron-donating groups (e.g., -OCH3) for solubility .
What role does this compound play in antibiotic drug discovery?
Level : Basic
Answer :
- Bacterial targets : Derivatives like 14a inhibit biotin carboxylase (AccA5) in M. tuberculosis with IC50 < 50 nM, disrupting lipid biosynthesis .
- Synergistic combinations : Co-administration with β-lactams enhances efficacy against methicillin-resistant Staphylococcus aureus (MRSA) .
- Resistance mitigation : Bicyclic analogs (e.g., 26 ) overcome DHFR mutations in Pneumocystis via N9-methyl-Ile123 interactions .
Key data : 14a reduces bacterial load by 3-log in murine TB models .
How can binding site ambiguities in crystallographic studies be resolved?
Level : Advanced
Answer :
- Mutagenesis : Validate key residues (e.g., Val115 in hDHFR vs. Ile123 in pcDHFR) by Ala-scanning and measure ΔIC50 shifts .
- Cryo-EM : Resolve flexible regions (e.g., eEF-2K’s C-terminal domain) at 2.8–3.2 Å resolution .
- Isothermal titration calorimetry (ITC) : Quantify binding entropy/enthalpy for ambiguous electron density regions (e.g., disordered pyridyl groups in 14b ) .
Case study : Compound 22 shows 10-fold lower affinity for hDHFR vs. pcDHFR, confirmed via ITC and crystallography .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
